4-(1-Methoxycyclobutyl)benzoic acid
Description
Properties
IUPAC Name |
4-(1-methoxycyclobutyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(7-2-8-12)10-5-3-9(4-6-10)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQXSCBTFPORDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxycyclobutyl)benzoic acid typically involves the reaction of cyclobutyl derivatives with benzoic acid precursors under specific conditions. One common method involves the use of sodium methylate and o-chloro benzonitrile, followed by a series of reactions involving hydrochloric acid and other reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in autoclaves, where precise control of temperature and pressure is maintained to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxycyclobutyl)benzoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions involving this compound.
Substitution: Reagents such as thionyl chloride and potassium tert-butoxide are used in substitution reactions to modify the benzoic acid moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid compounds .
Scientific Research Applications
4-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting microbial cell membranes and inhibiting essential enzymes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The bioactivity and physicochemical properties of substituted benzoic acids are highly dependent on the nature of the substituent. Below is a comparative analysis of 4-(1-methoxycyclobutyl)benzoic acid with key analogs:
Physicochemical Properties
- Liquid Crystalline Behavior: Alkoxy-substituted analogs (e.g., 4-(but-3-enoxy)benzoic acid) form liquid crystals due to polarizable aromatic rings and flexible alkyl chains . The rigid cyclobutyl group in this compound may reduce mesophase stability compared to linear alkoxy derivatives.
- Solubility : Methoxycarbonyl and carboxyvinyl groups increase hydrophilicity, whereas methoxycyclobutyl groups may enhance lipophilicity, impacting drug absorption .
Research Findings and Data Tables
Table 1: Anti-Biofilm Activity of Selected Benzoic Acid Derivatives
| Compound | Biofilm Inhibition (%) | Optimal Concentration (µg/ml) | Target Organism | Reference |
|---|---|---|---|---|
| trans 4-(2-Carboxy-vinyl)benzoic acid | 48.91 | 60 | P. aeruginosa PAO1 | |
| 4-Methoxybenzoic acid | <10 | N/A | P. aeruginosa |
Table 2: Thermal Properties of Alkoxy-Substituted Benzoic Acids
| Compound | Phase Transition (°C) | Mesophase Type | Reference |
|---|---|---|---|
| 4-(But-3-enoxy)benzoic acid | Cr 98 N 120 I | Nematic | |
| 4-(Methoxycyclobutyl)benzoic acid* | Cr 150 Dec | N/A (hypothetical) | N/A |
*Hypothetical data based on structural analogs.
Biological Activity
4-(1-Methoxycyclobutyl)benzoic acid is a benzoic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy-substituted cyclobutyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C_{12}H_{14}O_{3}
- Molecular Weight: 218.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on cellular mechanisms, anti-inflammatory properties, and potential as a therapeutic agent.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as cathepsins, which play a role in protein degradation and immune responses .
- Anti-inflammatory Effects: Benzoic acid derivatives are known for their anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation .
Case Studies
- In Vitro Studies:
-
Animal Models:
- In a murine model of acute campylobacteriosis, benzoic acid was shown to alleviate symptoms without affecting pathogen colonization, highlighting its potential as an anti-inflammatory therapeutic option . Although specific data on this compound in such models is limited, its structural similarities suggest it may exhibit comparable effects.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other benzoic acid derivatives reveals variations in biological activity based on structural differences:
Q & A
Q. How can thermal stability and phase transitions be systematically analyzed for this compound?
- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen and differential scanning calorimetry (DSC) to detect melting points or decomposition. For example, a derivative (4-(4-pentenyloxy)benzoic acid) showed stability up to 200°C in TGA and exhibited a mesophase transition at 145°C in DSC .
- Data Interpretation : Correlate weight loss events (TGA) with endothermic/exothermic peaks (DSC) to assign degradation pathways .
Q. What experimental designs are effective for studying its enzyme inhibition potential (e.g., cytochrome P450)?
- Methodology :
- Binding Assays : Use UV-Vis spectroscopy to monitor substrate displacement (e.g., CO-binding difference spectra for P450 inhibition).
- Crystallographic Studies : Co-crystallize with target enzymes (e.g., CYP199A4) and refine structures using SHELXL. For example, 4-(imidazol-1-yl)benzoic acid showed a binding affinity of via isothermal titration calorimetry (ITC) .
- Advanced Tip : Combine molecular docking (AutoDock Vina) with mutagenesis (e.g., active-site alanine scanning) to validate interaction hotspots .
Q. How can computational modeling predict its interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor binding.
- QM/MM Calculations : Apply Gaussian 16 for partial charges and transition-state analysis in enzyme-substrate complexes .
Q. What analytical approaches address contradictions in reported synthetic yields or biological activity data?
- Methodology :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios).
- Meta-Analysis : Compare datasets across literature (e.g., yield variations due to Grignard reagent purity or column chromatography efficiency) .
Q. How can polymorphism be investigated to ensure consistency in material properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
